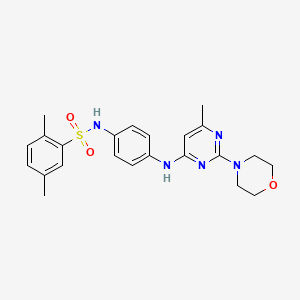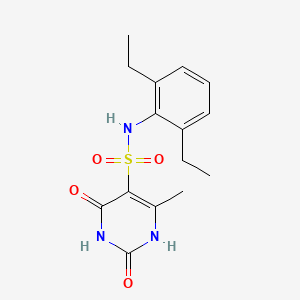![molecular formula C17H17N3O3 B11312659 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11312659.png)
N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole-furan intermediate with 4-methylphenoxyacetic acid under amide formation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Furan-2,5-dione.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHOXYPHENOXY)ACETAMIDE
- **N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-CHLOROPHENOXY)ACETAMIDE
- **N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-FLUOROPHENOXY)ACETAMIDE
Uniqueness
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O3/c1-13-4-6-14(7-5-13)23-12-17(21)19-16-8-9-18-20(16)11-15-3-2-10-22-15/h2-10H,11-12H2,1H3,(H,19,21) |
InChI Key |
FDFARRNSSUBSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11312577.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11312587.png)
![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11312600.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11312624.png)
![3-chloro-6-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11312626.png)
![5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11312633.png)
![2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11312634.png)
![N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312641.png)
![2-(2-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11312643.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide](/img/structure/B11312646.png)


![Methyl 3-[({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate](/img/structure/B11312651.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11312666.png)
